Cas no 114873-01-7 ((2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid)
![(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid structure](https://ja.kuujia.com/scimg/cas/114873-01-7x500.png)
(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid 化学的及び物理的性質
名前と識別子
-
- Boc-3-fluoro-L-phenylalanine
- RARECHEM BK PT 0026
- (S)-2-TERT-BUTOXYCARBONYLAMINO-3-(3-FLUORO-PHENYL)-PROPIONIC ACID
- (S)-N-BOC-3-FLUOROPHENYLALANINE
- N-TERT-BUTOXYCARBONYL-3-FLUOROPHENYL-L-ALANINE
- N-ALPHA-TERT-BUTYLOXYCARBONYL-3-FLUORO-L-PHENYLALANINE
- N-ALPHA-T-BUTYLOXYCARBONYL-L-3-FLUOROPHENYLALANINE
- N-ALPHA-T-BUTOXYCARBONYL-3-FLUORO-L-PHENYLALANINE
- L-3-FLUOROPHENYLALANINE, BOC PROTECTED
- Boc-Phe(3-F)-OH
- N-Boc-3-fluoro-L-phenylalanine
- N-(tert-Butoxycarbonyl)-3-fluoro-L-phenylalanine
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid
- Boc-L-3-Fluorophe
- Boc-L-3-Fluorophenylalanine
- Boc-L-Phe(3-F)-OH
- (S)-N-(tert-Butoxycarbonyl)-3-fluorophenylalanine
- Boc-L-3-F-Phe
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid
- BOC-PHE(M-F)-OH
- BOC-3-FLUORO-L-PHE
- BOC-M-FLUORO-PHE-OH
- Boc-m-fluoro-L-Phe-OH
- BOC-L-3-FLUOROPHENYLALA
- C-L-3-FLUOROPHENYLALANINE
- PD196110
- (2S)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid
- AC-16788
- AM83339
- BOC-3-F-Phe-OH
- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-fluoro-
- SCHEMBL478595
- AC-5829
- CCG-256523
- AKOS015890041
- HY-79288
- P10141
- EN300-3365338
- 114873-01-7
- J-519905
- CS-0011430
- J-300401
- N-{[(1,1-dimethylethyl)oxy]carbonyl}-3-fluoro-L-phenylalanine
- MFCD00672522
- N-TERT-BUTOXYCARBONYL-L-3-FLUORO PHENYLALANINE
- AKOS015836531
- (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid
- Boc-Phe(3-F)-OH, >=98.0% (TLC)
- N-alpha-t-Butyloxycarbonyl-L-3-fluorophenylalanine (Boc-L-Phe(3-F)-OH)
- PS-7208
- B4367
- (2S)-2-{[(Tert-Butoxy)Carbonyl]Amino}-3-(3-Fluorophenyl)Propanoic Acid
- FPCCREICRYPTTL-NSHDSACASA-N
- (S)-2-(TERT-BUTOXYCARBONYLAMINO)-3-(3-FLUOROPHENYL)PROPANOIC ACID
-
- MDL: MFCD00672522
- インチ: 1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
- InChIKey: FPCCREICRYPTTL-NSHDSACASA-N
- ほほえんだ: FC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 283.12200
- どういたいしつりょう: 283.122
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 348
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: -1
- トポロジー分子極性表面積: 78.5
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.1918 (estimate)
- ゆうかいてん: 80.0 to 84.0 deg-C
- ふってん: 425°C at 760 mmHg
- フラッシュポイント: 210.8°C
- 屈折率: 1.517
- PSA: 75.63000
- LogP: 2.73700
- ようかいせい: 使用できません
- 光学活性: [α]20/D +6.5±1°, c = 1% in methanol
(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S24/25
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- 危険レベル:IRRITANT
- セキュリティ用語:S24/25
(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3365338-1g |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)propanoic acid |
114873-01-7 | 1g |
$541.0 | 2023-09-03 | ||
Enamine | EN300-3365338-5g |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)propanoic acid |
114873-01-7 | 5g |
$1572.0 | 2023-09-03 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B832732-250mg |
Boc-Phe(3-F)-OH |
114873-01-7 | ≥98.0% | 250mg |
¥18.20 | 2022-09-02 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51988-250mg |
N-Boc-3-fluoro-L-phenylalanine, 95% |
114873-01-7 | 95% | 250mg |
¥605.00 | 2023-03-16 | |
AAPPTec | UBF142-5g |
Boc-Phe(3-F)-OH |
114873-01-7 | 5g |
$85.00 | 2024-07-20 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006151-1g |
(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid |
114873-01-7 | 98% | 1g |
¥29 | 2024-05-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4367-5g |
(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid |
114873-01-7 | 98.0%(LC&T) | 5g |
1320CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JS796-5g |
(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid |
114873-01-7 | 97% | 5g |
406CNY | 2021-05-08 | |
TRC | B435450-2.5g |
3-Fluorophenyl-2-tert-butyloxycarbonylaminopropionic Acid |
114873-01-7 | 2.5g |
$ 135.00 | 2022-06-07 | ||
TRC | B435450-500mg |
3-Fluorophenyl-2-tert-butyloxycarbonylaminopropionic Acid |
114873-01-7 | 500mg |
$ 65.00 | 2022-06-07 |
(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid サプライヤー
(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid 関連文献
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acidに関する追加情報
Compound CAS No. 114873-01-7: (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic Acid
The compound (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid, identified by the CAS registry number 114873-01-7, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is characterized by its chiral center at the second carbon atom, which is substituted with a tert-butoxycarbonyl (Boc) group and an amino group, along with a fluorophenyl substituent at the third carbon atom. The presence of these functional groups makes it a versatile building block for various chemical transformations and applications.
Recent advancements in stereochemistry and asymmetric synthesis have highlighted the importance of this compound as a key intermediate in the synthesis of bioactive molecules. The Boc group, a well-known protecting group for amines, plays a crucial role in controlling the reactivity and selectivity during multi-step synthesis. The fluorophenyl group introduces electronic and steric effects, which are essential for tuning the physicochemical properties of the molecule. These features make (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid an attractive candidate for exploring its potential in drug discovery and development.
One of the most promising applications of this compound lies in its use as a precursor for peptide synthesis. The Boc group is widely employed in solid-phase peptide synthesis (SPPS), where it serves as an effective protecting group for amino acids. The fluorophenyl substituent can be further modified to introduce diverse functionalities, enabling the creation of complex peptide structures with tailored biological activities. Recent studies have demonstrated that derivatives of this compound exhibit potential anti-inflammatory and anticancer properties, underscoring its value in therapeutic research.
In addition to its role in peptide synthesis, (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid has been explored as a chiral catalyst in asymmetric catalysis. The chiral center at the second carbon atom provides a platform for enantioselective reactions, which are critical in the production of enantiomerically pure compounds. Researchers have reported successful applications of this compound in organocatalytic reactions, where it facilitates the formation of complex stereochemical motifs with high enantioselectivity.
The synthesis of this compound involves a series of well-established organic reactions, including nucleophilic substitutions, reductions, and oxidations. The use of chiral auxiliary groups and stereoselective reactions ensures the formation of the desired enantiomer with high purity and yield. Recent advancements in catalytic asymmetric hydrogenation have further improved the efficiency and scalability of its synthesis, making it more accessible for large-scale applications.
From an environmental standpoint, the development of sustainable synthetic routes for (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid has gained significant attention. Researchers are exploring green chemistry approaches, such as using renewable feedstocks and minimizing waste generation, to reduce the environmental footprint of its production. These efforts align with global initiatives to promote sustainable practices in chemical manufacturing.
In conclusion, (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid, CAS No. 114873-01-7, is a multifaceted compound with diverse applications in organic chemistry and pharmaceutical research. Its unique structure, combined with recent advancements in synthetic methodologies and asymmetric catalysis, positions it as a valuable tool for developing innovative therapeutic agents and bioactive molecules. Continued research into its properties and applications is expected to unlock further potential uses in various scientific domains.
114873-01-7 ((2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid) 関連製品
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